Nanchangmycin

描述

南昌霉素是一种由南昌链霉菌产生的聚醚类抗生素。 它以其抑制革兰氏阳性细菌的能力而闻名,已被确定为反刍动物潜在的生长促进剂 . 此外,南昌霉素还表现出广谱抗病毒活性,包括对寨卡病毒有效 .

准备方法

合成路线和反应条件: 南昌霉素主要通过南昌链霉菌的生物合成产生。生物合成途径涉及一系列聚酮合酶(PKS)酶,这些酶组装聚醚结构。 两种途径特异性转录激活因子 NanR1 和 NanR2 对激活南昌霉素基因簇至关重要 . 这些激活因子的过表达可以显着提高南昌霉素的产量。

工业生产方法: 南昌霉素的工业生产涉及在大型发酵罐中培养南昌链霉菌。优化生长条件,如营养物质的可用性和环境因素,对于最大限度地提高产量至关重要。 基因工程技术,例如删除抑制基因如 nanR4,可以进一步提高产量 .

化学反应分析

Biosynthetic Reactions Catalyzed by Nanchangmycin Synthase (NANS)

This compound’s biosynthesis involves modular polyketide synthase (PKS) systems. Key reactions include:

Module 2 Activity

-

Substrate : (±)-2-methyl-3-keto-butyryl-N-acetylcysteamine thioester (SNAC analog) and methylmalonyl-CoA (MM-CoA).

-

Reaction : NANS module 2 catalyzes chain elongation and cyclization to form 3,5,6-trimethyl-4-hydroxypyrone in the absence of NADPH .

-

Kinetics :

Parameter Value

-

-

Reduction with NADPH : Generates (2S,4R)-2,4-dimethyl-5-ketohexanoic acid and (2S,4S)-2,4-dimethyl-5-ketohexanoic acid in a 5:3 ratio .

Dehydratase Domain (NANS DH2)

-

Substrate : anti-(2R,3R,4S,5R)-2,4-dimethyl-3,5-dihydroxyheptanoyl-ACP6.

-

Reaction : Syn-dehydration to form an (E)-double bond via removal of a water molecule .

Enzymatic Modifications and Stereochemical Outcomes

-

Ketoreductase (KR) and Enoylreductase (ER) Activity :

-

Stereospecific Products :

Ionophore Activity and Calcium Modulation

This compound acts as a Ca²⁺ ionophore, increasing cytosolic Ca²⁺ levels in hepatic stellate cells (HSCs) . This activity disrupts signaling pathways (e.g., FYN, PTK2, MAPK1/3), contributing to its antifibrotic effects .

Antiviral Mechanism via Entry Inhibition

This compound blocks Zika virus entry by targeting early lifecycle steps, likely through membrane disruption or receptor interaction .

科学研究应用

Antiviral Properties

Broad-Spectrum Antiviral Activity

Nanchangmycin has been identified as a potent inhibitor of several viruses, particularly those transmitted by arthropods. It exhibits significant antiviral activity against the Zika virus, as well as West Nile virus, dengue virus, and chikungunya virus. The mechanism involves blocking viral entry into host cells through clathrin-mediated endocytosis, effectively preventing infection in various cell types including endothelial and placental cells relevant to fetal transmission of Zika virus .

Case Study: Zika Virus Inhibition

In a study published in Cell Reports, this compound demonstrated a low toxicity profile while effectively reducing viral titers by four logs in Vero cells. This efficacy was corroborated by quantitative PCR assays that confirmed its ability to inhibit viral replication .

Antifibrotic Applications

Mechanism of Action in Liver Fibrosis

this compound has shown promise as an antifibrotic agent. It regulates intracellular calcium levels and modulates multiple signaling pathways, including FYN, PTK2 (FAK), and MAPK1/3. These pathways are critical in the activation and proliferation of hepatic stellate cells, which are central to liver fibrosis development .

Case Study: Hepatic Stellate Cell Inactivation

A high-throughput screening identified this compound as a compound that promotes the reversion of activated hepatic stellate cells to an inactive state. This was evidenced by increased lipid droplet accumulation in treated cells, indicating reduced fibrogenesis . In experimental models, this compound treatment led to decreased collagen production and assembly in the extracellular matrix, highlighting its potential for treating liver fibrosis .

Oncological Applications

Inhibition of Cancer Stem Cells

this compound has been investigated for its effects on cancer stem cells. It has shown inhibitory activities against breast cancer stem cells and other cancer cell lines through mechanisms involving apoptosis induction and Wnt/β-catenin signaling pathway inhibition .

Case Study: Breast Cancer Research

Research indicated that this compound caused elevations in intracellular calcium levels and reactive oxygen species accumulation, leading to apoptosis in breast cancer cells. The compound's ability to disrupt key signaling pathways positions it as a candidate for further development in cancer therapies .

作用机制

南昌霉素通过增加胞质钙水平和调节多种激酶的活性来发挥其作用。 它降低了 FYN、PTK2(FAK)、MAPK1/3(ERK2/1)、HSPB1(HSP27)和 STAT5B 的磷酸化蛋白水平 . 这些变化导致肝星状细胞失活,减少了细胞外基质中胶原蛋白的表达和沉积。 该化合物抗纤维化作用是通过一个信号网络介导的,该网络抑制了参与纤维化的关键激酶的活性 .

相似化合物的比较

南昌霉素与其他聚醚类抗生素相似,例如莫能霉素和盐霉素。这些化合物共享结构特征和生物合成途径,但它们的特定生物活性及其应用不同:

莫能霉素: 与南昌霉素一样,莫能霉素也是由链霉菌属产生,并表现出抗菌特性。莫能霉素主要用作动物饲料中的离子载体,以提高饲料效率并控制家禽的球虫病。

盐霉素: 盐霉素是另一种具有强大抗癌活性的聚醚类抗生素。已证明它可以选择性地靶向癌干细胞,使其成为有前景的癌症治疗候选药物。

南昌霉素抗菌、抗病毒和抗纤维化活性的独特组合使其与这些相关化合物区分开来,突出了其在各种科学和医学应用中的潜力。

生物活性

Nanchangmycin, a polyether ionophore produced by Streptomyces nanchangensis, has garnered attention for its diverse biological activities, particularly in the fields of antifibrotic therapy, antiviral applications, and cancer treatment. This article synthesizes recent research findings to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological effects through various molecular pathways. Key findings from recent studies highlight its role in regulating signaling pathways that are crucial for cellular function and disease progression:

- Inhibition of Hepatic Stellate Cells (HSCs) : this compound has been identified as a potent antifibrotic agent. It promotes the inactivation of HSC myofibroblasts, which are central to liver fibrosis. The compound reduces the proliferation and migration of these cells while decreasing collagen fiber assembly in the extracellular matrix (ECM) .

- Regulation of Kinase Activity : this compound influences multiple kinases, including FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1). Specifically, it increases cytosolic calcium levels and reduces phosphorylated protein levels associated with these kinases, thereby modulating fibrogenesis .

- Antiviral Properties : Research indicates that this compound possesses broad-spectrum antiviral activity against several arboviruses, including Zika virus (ZIKV), dengue virus (DENV), and West Nile virus (WNV). It has been shown to inhibit viral entry across various cell types with low cytotoxicity .

- Cancer Cell Inhibition : this compound has demonstrated efficacy in suppressing the growth of breast cancer stem cells and multiple myeloma cells by targeting specific oncogenic pathways . Its mechanism involves the degradation of c-Maf, an oncogenic transcription factor, through the ubiquitin-proteasome pathway .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antifibrotic Potential

A study conducted by Li et al. (2022) explored the antifibrotic effects of this compound on human HSCs. The results demonstrated that this compound significantly decreased collagen expression and ECM deposition while promoting lipid re-accumulation within HSCs. This suggests a potential therapeutic application for treating liver fibrosis, a condition with limited treatment options .

Case Study 2: Antiviral Efficacy Against ZIKV

In another research effort, this compound was screened for its ability to inhibit ZIKV infection. The findings revealed that it effectively blocked ZIKV entry across multiple cell types with IC50 values ranging from 0.1 to 0.4 µM. Importantly, it exhibited low toxicity in these ranges, indicating its potential as a safe antiviral agent .

Case Study 3: Anti-Cancer Activity

Research on multiple myeloma highlighted this compound's ability to suppress cell viability and induce apoptosis in malignant plasma cells. The compound was found to target the Otub1/c-Maf axis effectively, leading to decreased expression of c-Maf target genes . This positions this compound as a promising candidate for further development in cancer therapeutics.

属性

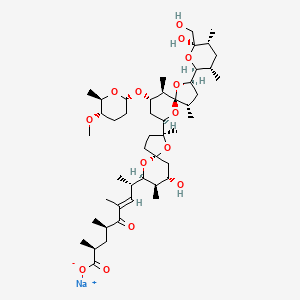

IUPAC Name |

sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIRYYXDCNFKP-SEDNIUBGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H77NaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-87-3 | |

| Record name | CCRIS 8440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the primary cellular targets of nanchangmycin?

A1: this compound exhibits its biological activity by primarily targeting FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. [] It increases cytosolic Ca2+ levels and reduces the phosphorylated protein levels of these targets. []

Q2: How does this compound impact hepatic stellate cells?

A2: this compound demonstrates anti-fibrotic activity by inducing inactivation of hepatic stellate cells (HSCs). [] It promotes lipid re-accumulation in HSCs while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration. []

Q3: What downstream effects are observed upon this compound treatment in cancer cells?

A3: this compound and its homologues display apoptotic and antiproliferative effects against various cancer cells, including breast cancer stem cells. [] The compound causes elevations in calcium levels, accumulation of reactive oxygen species, and increases mitochondrial inner membrane permeability to H+ and K+, leading to the release of cytochrome c and apoptosis-inducing factors, ultimately triggering caspase-dependent apoptosis. []

Q4: Does this compound interact with any specific signaling pathways?

A4: Yes, research indicates that this compound acts as a potent Wnt/β-catenin signaling inhibitor, blocking the pathway and contributing to reduced cell survival. [] Additionally, it activates autophagy-related proteins LC3A/B. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they do highlight its classification as a polyether ionophore antibiotic. [, , ] To determine the exact formula and weight, further investigation into its chemical structure is required.

Q6: What in vitro models have been used to study this compound's activity?

A6: this compound's activity has been investigated in vitro using various cancer cell lines, including breast cancer stem cells. [] Its effects on HSCs have also been studied in vitro using primary human HSC myofibroblasts. []

Q7: Has this compound's efficacy been evaluated in vivo?

A7: Yes, this compound showed inhibitory effects on somatic tumors developed from MCF-7 paclitaxel-resistant breast cancer cells injected into BALB/c mice. [] Additionally, studies on its acute toxicity have been conducted in ICR mice, with an LD50 of 33.50mg/kg, indicating high acute toxicity. [] Subacute toxicity tests were performed in SD rats, revealing no significant changes between control and 25mg/kg groups after 30 days of treatment. []

Q8: What organism produces this compound?

A8: this compound is produced by the soil bacterium Streptomyces nanchangensis. [, , ] This bacterium also produces other compounds like the macrolide meilingmycin. [, ]

Q9: Can the production of this compound be genetically engineered?

A9: Yes, research has demonstrated the possibility of genetically engineering Streptomyces bingchenggensis to eliminate this compound biosynthesis. [] This was achieved by manipulating the expression of genes within the biosynthetic pathway. []

Q10: What is the role of the donor acyl carrier protein in this compound biosynthesis?

A10: The donor acyl carrier protein plays a crucial role in the stereoselective chain translocation to a fully reducing module of the this compound polyketide synthase. [] Covalent tethering of the substrate to this protein significantly enhances both the stereospecificity and kinetic efficiency of the reactions involved in this compound biosynthesis. []

Q11: What enzymes are crucial for this compound biosynthesis?

A11: Several enzymes are involved in the biosynthesis of this compound, including:

- Polyketide synthases (PKSs): These multi-enzyme complexes are responsible for assembling the polyketide backbone of this compound. [, , ]

- Redox-inactive ketoreductases (KR0): These enzymes are implicated in generating specific stereoisomers during the biosynthesis process. [, ]

- Dehydratases (DH): These enzymes catalyze dehydration reactions, crucial for forming double bonds within the this compound structure. [, ]

- Thioesterases (TEs): These enzymes catalyze the release of the fully synthesized this compound molecule from the PKS. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。